molecular formula C16H22N6OS B6437189 4-{2-methyl-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine CAS No. 2548992-73-8

4-{2-methyl-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine

Cat. No.: B6437189
CAS No.: 2548992-73-8
M. Wt: 346.5 g/mol
InChI Key: GCKSXGXQNYTAQL-UHFFFAOYSA-N
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Description

The compound 4-{2-methyl-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine features a pyrimidine core substituted with a methyl group at position 2, a morpholine ring at position 4, and a piperazine-linked 1,3-thiazole moiety at position 4. The pyrimidine core and heterocyclic substituents (morpholine, piperazine-thiazole) are critical for binding to biological targets, such as kinases or parasitic enzymes .

Properties

IUPAC Name

4-[2-methyl-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6OS/c1-13-18-14(12-15(19-13)21-7-9-23-10-8-21)20-3-5-22(6-4-20)16-17-2-11-24-16/h2,11-12H,3-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKSXGXQNYTAQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenated Pyrimidine Intermediate Preparation

Catalyst SystemBaseTemp (°C)Time (h)Yield (%)
Pd(OAc)₂/XantphosCs₂CO₃1002482
PdCl₂(dtbpf)K₃PO₄1201874
NiCl₂(PCy₃)₂NaOtBu803663

Thiazole Ring Installation Methodologies

Suzuki-Miyaura Cross-Coupling

Regiochemical Control and Stereoelectronic Effects

NAS Reaction Kinetics

DFT calculations (B3LYP/6-31G*) reveal activation barriers for chloro displacement follow the order: 6-position (ΔG‡ = 24.3 kcal/mol) < 4-position (ΔG‡ = 27.1 kcal/mol) < 2-position (ΔG‡ = 32.8 kcal/mol), explaining observed regioselectivity. Electron-withdrawing morpholine at C4 increases C6 electrophilicity by 18% (NBO analysis).

Solvent Effects on Coupling Efficiency

Polar aprotic solvents enhance reaction rates:

  • DMF: k = 0.42 h⁻¹

  • DMSO: k = 0.38 h⁻¹

  • NMP: k = 0.35 h⁻¹
    Non-polar solvents (toluene, xylene) decrease rates by 60–70%.

Purification and Characterization

Chromatographic Separation

Reverse-phase HPLC (C18 column, 10–90% MeCN/H₂O + 0.1% TFA) resolves the target compound (tR = 12.7 min) from regioisomeric byproducts (tR = 9.3, 14.1 min). Prep-HPLC conditions: 30% MeCN isocratic elution, 20 mL/min flow rate, yields 95–97% purity.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, thiazole-H), 4.05 (t, J=4.8 Hz, 4H, morpholine-OCH₂), 3.78 (s, 3H, NCH₃), 3.12–3.25 (m, 8H, piperazine-CH₂).

  • HRMS : m/z [M+H]⁺ calcd for C₁₇H₂₃N₆OS: 375.1701, found 375.1698.

Scale-Up Considerations and Process Optimization

Continuous Flow Synthesis

Microreactor systems (0.5 mm ID, 10 mL volume) enable rapid NAS reactions:

  • Residence time: 8 min vs. 12 h batch

  • Yield improvement: 89% vs. 82% batch

  • Throughput: 12 g/h

Green Chemistry Approaches

Mechanochemical synthesis using a planetary ball mill (ZrO₂ jars, 500 rpm):

  • Reaction time: 45 min vs. 24 h

  • Solvent-free conditions

  • Yield: 76% with 99.1% purity

Biological Activity

The compound 4-{2-methyl-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine is a synthetic organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H22N6OSC_{15}H_{22}N_6OS, and it features a complex structure that includes a morpholine ring, a pyrimidine moiety, and a thiazole derivative. This structural diversity contributes to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The thiazole and piperazine components are known to interact with various enzymes, potentially inhibiting pathways involved in inflammation and cancer progression.
  • Modulation of Receptor Activity : The compound may influence receptor-mediated signaling pathways, particularly those associated with neurotransmission and immune responses.
  • Antimicrobial Properties : Preliminary studies suggest that derivatives containing thiazole rings exhibit significant antibacterial activity against various pathogens.

Antimicrobial Activity

Recent research has highlighted the antimicrobial properties of compounds related to 4-{2-methyl-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine. A study evaluated the Minimum Inhibitory Concentrations (MIC) against several bacterial strains:

CompoundBacterial StrainMIC (µg/mL)
4-{2-methyl-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholineStaphylococcus aureus5.0
4-{2-methyl-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholineEscherichia coli7.5
4-{2-methyl-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholinePseudomonas aeruginosa10.0

These results indicate moderate antibacterial activity, suggesting potential for further development as an antimicrobial agent.

Anti-inflammatory Activity

In vitro studies demonstrated that the compound significantly reduced the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. The results are summarized as follows:

TreatmentNO Production (µM)iNOS Expression (Relative Units)
Control251.0
Compound100.5

This reduction in NO production correlates with decreased expression of inducible nitric oxide synthase (iNOS), indicating anti-inflammatory properties.

Case Study 1: Anti-tubercular Activity

A derivative of the compound was tested for anti-tubercular activity against Mycobacterium tuberculosis. The IC90 values ranged from 3.73 to 4.00 µM, demonstrating potent activity compared to standard treatments.

Case Study 2: Clinical Implications

In ongoing clinical trials, compounds similar to 4-{2-methyl-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine are being evaluated for efficacy in treating rheumatoid arthritis and Crohn's disease. Early results show promise in reducing disease symptoms with manageable side effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares the target compound with key analogues based on core structure, substituents, molecular weight, and pharmacological activity:

Compound Name/ID Core Structure Piperazine Substituent Morpholine Position Molecular Weight Activity/Indication Reference
Target Compound Pyrimidine 1,3-Thiazol-2-yl 4-yl Not available Not specified -
GDC-0941 (Pictilisib) Thieno[3,2-d]pyrimidine Methylsulfonyl 4-yl 518.5 PI3K inhibitor; Phase II trials for solid tumors
Compound 14 (N-[4-(4-Fluorophenyl)-5-{2-[4-(piperazin-1-yl)anilino]pyrimidin-4-yl}-1,3-thiazol-2-yl]acetamide Trifluoroacetate) Pyrimidine Piperazine-linked anilino-thiazole Not specified Not available Fast-killing antimalarial (>95% purity)
Compound 77 (4-(1-(2-(4-methylpiperazin-1-yl)-6-(pyridine-3-yl)pyrimidin-4-yl)piperidin-4-yl)morpholine) Pyrimidine Pyridine-3-yl 4-yl Not available Antimalarial (fast-acting)
4-{2-Methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine Pyrimidine Pyrazin-2-yl 4-yl Not available Not specified
4-(2-Chloro-6-((4-(methylsulfonyl)piperazin-1-yl)-methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine Thieno[3,2-d]pyrimidine Methylsulfonyl 4-yl 431.97 Not specified (structural analog of GDC-0941)
4-{2-[4-(2,3-Dimethoxybenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine Pyrimidine 2,3-Dimethoxybenzoyl 4-yl 427.5 Not specified

Key Research Findings

Anticancer Activity: GDC-0941 (Pictilisib): A thienopyrimidine derivative with a methylsulfonyl-piperazine group, this compound inhibits PI3Kα/δ isoforms, demonstrating nanomolar potency (IC₅₀ = 3–9 nM). Its clinical advancement highlights the therapeutic relevance of morpholine-containing heterocycles in oncology . Thienopyrimidine vs. Pyrimidine Cores: Thieno[3,2-d]pyrimidine derivatives (e.g., GDC-0941) often exhibit enhanced metabolic stability and target affinity compared to pyrimidine analogs, likely due to the fused thiophene ring .

Antimalarial Activity: Compound 14: Exhibits rapid parasiticidal effects against Plasmodium falciparum, attributed to its pyrimidine-thiazole-piperazine architecture. Compound 77: Synthesized via Suzuki-Miyaura coupling, this trisubstituted pyrimidine derivative shows efficacy in malaria models, emphasizing the role of morpholine and pyridine substituents in parasite targeting .

Impact of Substituents :

  • Piperazine Modifications : Replacing the thiazole group in the target compound with pyrazine () or methylsulfonyl () alters solubility and target selectivity. For example, methylsulfonyl groups enhance kinase inhibition, while thiazole moieties may improve antiparasitic activity .
  • Morpholine Positioning : Morpholine at the 4-position of pyrimidine is conserved across analogs, suggesting its role in maintaining optimal steric and electronic interactions with biological targets .

Q & A

Q. Table 1: Optimization Parameters

ParameterEffect on YieldExample ConditionsReference
Solvent Polarity↑ 15–20%DMF vs. Ethanol
Catalyst Addition↑ 25–30%ZnCl₂ (5 mol%)
Reaction Time↓ 2–4 hours8 hours at 80°C

Basic: Which spectroscopic techniques confirm structural integrity?

Methodological Answer:

  • NMR Spectroscopy : 1^1H/13^{13}C NMR identifies substituent patterns (e.g., methyl groups at δ 2.5 ppm, morpholine protons at δ 3.6–3.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 387.2) .
  • X-ray Crystallography : Resolves ambiguity in stereochemistry for crystalline derivatives .

Advanced: How does the thiazole ring influence biological activity?

Methodological Answer:
The thiazole moiety:

  • Enhances Binding Affinity : Acts as a hydrogen bond acceptor, targeting enzymes like kinase or GPCRs .
  • Modulates Lipophilicity : LogP increases by ~0.5 units compared to non-thiazole analogs, improving membrane permeability .
  • Comparative Data : Thiazole-containing analogs show 3–5× higher inhibition of Staphylococcus aureus vs. oxazole derivatives .

Q. Table 2: Thiazole vs. Oxazole Bioactivity

Compound ClassIC₅₀ (μM)TargetReference
Thiazole Derivative0.12Bacterial Kinase
Oxazole Derivative0.45Bacterial Kinase

Advanced: How to resolve contradictions in substitution reaction outcomes?

Methodological Answer:

  • Byproduct Analysis : Use LC-MS to identify undesired products (e.g., N-oxide formation from over-oxidation) .
  • Kinetic Studies : Vary nucleophile concentration to distinguish between SN1/SN2 mechanisms .
  • Computational Modeling : DFT calculations predict regioselectivity in piperazine-thiazole coupling .

Advanced: What are the advantages of single-crystal XRD for structural analysis?

Methodological Answer:

  • Unambiguous Confirmation : Resolves bond angles and torsional strain in the morpholine-thiazole linkage .
  • Sensitivity to Polymorphism : Detects crystalline forms with differing bioavailabilities .
  • Limitations : Requires high-purity crystals (>99%), which may necessitate iterative recrystallization .

Q. Table 3: XRD vs. NMR for Structural Analysis

TechniqueResolutionSample RequirementTime RequiredReference
XRDAtomicSingle Crystal24–48 hours
NMRMolecular10–20 mg Powder2–4 hours

Basic: What purification methods ensure high purity?

Methodological Answer:

  • Column Chromatography : Silica gel (ethyl acetate/hexane, 3:7) removes unreacted intermediates .
  • Recrystallization : Ethanol/water (8:2) yields >98% pure product .
  • HPLC Prep : Reverse-phase C18 columns isolate isomers (e.g., piperazine regioisomers) .

Advanced: How to assess metabolic stability in vitro?

Methodological Answer:

  • Microsomal Incubation : Liver microsomes (human/rat) quantify CYP450-mediated degradation (t₁/₂ < 30 mins suggests rapid metabolism) .
  • Metabolite Profiling : LC-MS/MS identifies oxidation products (e.g., morpholine N-oxide) .
  • Structural Modifications : Introduce electron-withdrawing groups on thiazole to reduce CYP3A4 affinity .

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